molecular formula C19H23NO3S B2475730 2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide CAS No. 2097921-18-9

2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide

Cat. No.: B2475730
CAS No.: 2097921-18-9
M. Wt: 345.46
InChI Key: ATQKWRHUUZLRMQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide ( 2097921-18-9) is a high-purity chemical compound with the molecular formula C19H23NO3S and a molecular weight of 345.5 g/mol . This acetamide derivative features a complex structure incorporating a 2-methoxyphenyl group, a tetrahydropyran (oxan-4-yl) ring, and a thiophene heterocycle, contributing to its unique physicochemical properties and research potential . The compound has a topological polar surface area of approximately 75.8 Ų and an XLogP3 value of 2.9, indicating favorable characteristics for permeability and bioavailability studies . It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry for the synthesis and exploration of novel bioactive molecules, particularly in the development of antimicrobial and pharmaceutical agents . Its structural motifs are commonly found in compounds with significant biological activity, making it a valuable scaffold for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Available in various quantities to support your R&D needs.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-16-6-3-2-5-15(16)13-18(21)20-19(17-7-4-12-24-17)14-8-10-23-11-9-14/h2-7,12,14,19H,8-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQKWRHUUZLRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines to form urea linkages, which are then further modified . The stability of these linkages under various conditions makes them suitable for subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the oxan-4-yl and thiophen-2-yl groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide

  • Structure : Simplifies the target compound by replacing the oxan-thiophene-methyl group with a single thiophene and substituting the 2-methoxyphenyl with a 4-bromophenyl group .
  • Pharmacology : Exhibits antimycobacterial activity, likely due to the thiophene’s electron-rich system enhancing interactions with microbial targets .
  • Bromine substituent increases molecular weight and lipophilicity compared to methoxy.

N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide

  • Synthesis: Prepared via a two-step process involving thiophene acetic acid activation and coupling with 2-aminothiophene-3-carbonitrile .
  • Absence of methoxyphenyl and oxan reduces structural diversity compared to the target compound.

25I-NBOMe (2-(4-Iodo-2,5-Dimethoxyphenyl)-N-[(2-Methoxyphenyl)Methyl]Ethanamine)

  • Structure : Shares the 2-methoxyphenyl group but replaces the acetamide with a phenethylamine backbone .
  • Pharmacology : Potent psychedelic activity via 5-HT2A receptor agonism, attributed to the 2,5-dimethoxy and iodophenyl motifs .
  • Key Differences :
    • Ethylamine linker instead of acetamide alters metabolic pathways and receptor interactions.
    • Lack of thiophene and oxan reduces heterocyclic complexity.

Structural and Functional Analysis Table

Compound Name Key Substituents Pharmacological Activity Structural Highlights References
Target Compound 2-Methoxyphenyl, N-(oxan-4-yl)(thiophen-2-yl)methyl Not reported Oxan-thiophene hybrid; acetamide backbone -
N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide 4-Bromophenyl, thiophen-2-yl Antimycobacterial Single thiophene; bromine enhances lipophilicity
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide 3-Cyanothiophen-2-yl, thiophen-2-yl Not reported Dual thiophenes; cyano group for polarity
25I-NBOMe 4-Iodo-2,5-dimethoxyphenyl, N-(2-methoxyphenyl)methyl Psychedelic (5-HT2A agonist) Phenethylamine backbone; halogenated aryl group

Biological Activity

2-(2-Methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a methoxyphenyl group, an oxane ring, and thiophene moieties, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins:

  • Cytochrome P450 Enzymes : The compound exhibits significant interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. It has been shown to act as a competitive inhibitor, altering the conformation of these enzymes and reducing their catalytic efficiency.
  • Antioxidant Activity : The thiophene rings enhance the compound's ability to interact with proteins involved in oxidative stress responses, suggesting a potential role in enhancing antioxidant properties.
  • Gene Expression Modulation : Through interactions with transcription factors, the compound may influence gene expression related to metabolic pathways and stress responses.

Biological Activity Data

Biological Target Effect Reference
Cytochrome P450 EnzymesCompetitive inhibition
Antioxidant ProteinsEnhanced activity
Transcription FactorsModulation of gene expression

Study 1: Enzyme Interaction

A study investigated the binding affinity of this compound to various cytochrome P450 isoforms. The results indicated a significant reduction in enzyme activity at micromolar concentrations, highlighting its potential as a modulator of drug metabolism.

Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound significantly increased the activity of superoxide dismutase (SOD) and catalase, two key antioxidant enzymes. This suggests that it may have therapeutic potential in conditions characterized by oxidative stress.

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from 2-methoxyphenyl isocyanate. The process includes forming urea linkages followed by modifications to introduce the oxane and thiophene components. Industrial production may utilize continuous flow reactors for optimized yields.

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